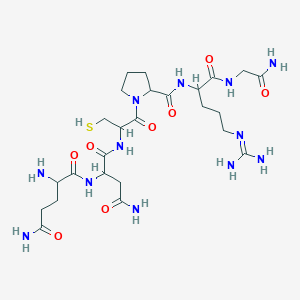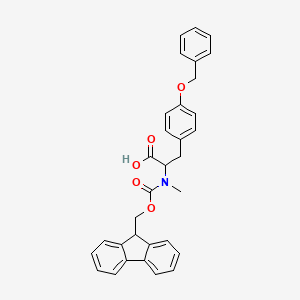![molecular formula C9H10O5 B12313378 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)
4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3,10-dioxatricyclo[5210,1,5]decane-6-carboxylic acid is a complex organic compound with the molecular formula C₉H₁₀O₅ It is characterized by its unique tricyclic structure, which includes an oxo group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the oxo group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Alcohols, amines, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized compounds, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxo and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid can be compared with other tricyclic compounds that have similar structures but different functional groups. Some similar compounds include:
- 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-methyl ester
- 4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-amide
Properties
Molecular Formula |
C9H10O5 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4-oxo-3,10-dioxatricyclo[5.2.1.01,5]decane-6-carboxylic acid |
InChI |
InChI=1S/C9H10O5/c10-7(11)5-4-1-2-9(14-4)3-13-8(12)6(5)9/h4-6H,1-3H2,(H,10,11) |
InChI Key |
ZTNJBIVXMUDZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23COC(=O)C2C(C1O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


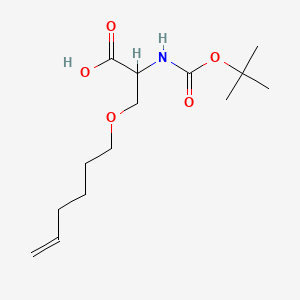
![methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)
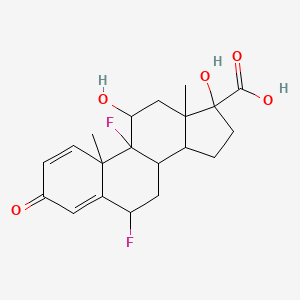
![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)
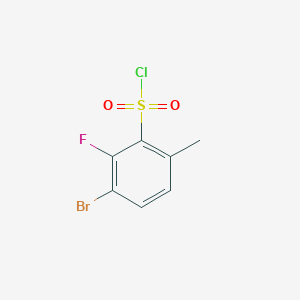
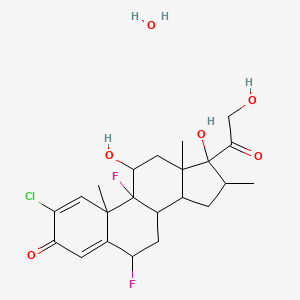
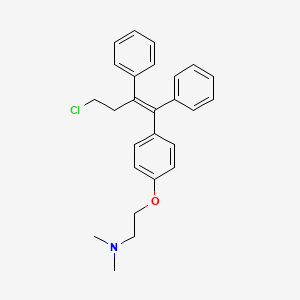
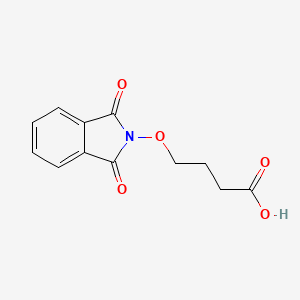
![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)


